Syntelin -

Syntelin

Catalog Number: EVT-288225
CAS Number:
Molecular Formula: C21H20N6O2S3
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Syntelin is a small molecule inhibitor that selectively targets the mitotic kinesin CENP-E (Centromere-associated protein E) [, , , ]. It is classified as a first-in-class chemical inhibitor due to its unique mechanism of action []. In scientific research, Syntelin serves as a valuable tool for investigating CENP-E's role in chromosome congression, spindle checkpoint satisfaction, and central spindle assembly [, , ].

Taxol (Paclitaxel)

  • Compound Description: Taxol is a well-known chemotherapy medication used to treat various cancers, including breast cancer. It works by stabilizing microtubules, preventing their disassembly, and ultimately halting cell division [, ].

Apopxin

  • Compound Description: Apopxin is not a drug itself, but a reagent used to detect apoptotic cells. It specifically binds to phosphatidylserine, a phospholipid that flips to the outer leaflet of the plasma membrane during apoptosis, allowing for the identification of cells undergoing this form of cell death [].
  • Relevance: Apopxin is used in conjunction with 7-AAD to differentiate between apoptosis and necrosis induced by Syntelin and Taxol in MDA-MB-231 cells []. This helps to establish the specific cell death pathways activated by Syntelin compared to other chemotherapeutic agents.

7-Aminoactinomycin D (7-AAD)

  • Compound Description: 7-AAD is a fluorescent dye used to detect necrotic cells. It can permeate cells with damaged cell membranes, such as those undergoing necrosis, and intercalates with DNA, emitting fluorescence as a marker of cell death [].
  • Relevance: Similar to Apopxin, 7-AAD helps to characterize the mode of cell death induced by Syntelin in comparison to Taxol. By using both dyes, researchers were able to demonstrate that Syntelin predominantly triggers apoptosis, while Taxol leads to both apoptosis and necrosis in MDA-MB-231 cells [].

ADP (Adenosine Diphosphate)

  • Compound Description: ADP is a nucleotide essential for cellular energy transfer. It plays a crucial role in various cellular processes, including muscle contraction and cell signaling. In the context of CENP-E, ADP release from the motor domain is essential for its movement along microtubules [].
  • Relevance: Understanding the role of ADP in CENP-E function is critical to comprehending Syntelin's mechanism of action. Syntelin acts as an allosteric inhibitor, interfering with the release of ADP from CENP-E []. This disruption prevents the normal movement of CENP-E along microtubules, ultimately hindering chromosome congression and spindle checkpoint satisfaction.
Overview

Syntelin is a chemical compound identified as a selective inhibitor of the centromere-associated protein E (CENP-E), which plays a crucial role in mitotic spindle function during cell division. This compound has garnered interest in the field of cancer research due to its potential to disrupt the proliferation of cancer cells by targeting the mechanisms of mitosis.

Source

Syntelin is classified under the chemical identifier CAS#438481-33-5. It has been studied for its ability to inhibit CENP-E motility in a dose-dependent manner, with an inhibitory concentration (IC50) value of approximately 160 nanomolar, indicating its potency as a therapeutic agent in cancer treatment .

Classification

Syntelin belongs to the class of small molecule inhibitors and is specifically categorized as a CENP-E inhibitor. This classification is significant as it highlights its targeted action within cellular processes, particularly those related to cell division and cancer progression.

Synthesis Analysis

Methods

The synthesis of Syntelin involves several chemical reactions that are designed to yield a compound capable of selectively inhibiting CENP-E. The synthesis typically begins with readily available starting materials that undergo various transformations, including functional group modifications and coupling reactions.

Technical Details

While specific synthetic routes for Syntelin are proprietary and not extensively detailed in public literature, general methods for synthesizing small molecule inhibitors often include:

  • Coupling Reactions: These reactions facilitate the formation of new carbon-carbon bonds, essential for building the core structure of the inhibitor.
  • Functional Group Modifications: These are crucial for enhancing the selectivity and potency of the inhibitor against its biological target.
Molecular Structure Analysis

Structure

The molecular structure of Syntelin can be represented by its chemical formula and 2D structural diagrams, which illustrate the arrangement of atoms and functional groups within the molecule. The precise structural representation is essential for understanding how it interacts with biological targets.

Data

Molecular weight, elemental composition, and specific structural features (such as stereochemistry) are critical data points that define Syntelin's identity. For instance, detailed spectroscopic data (NMR, MS) would typically be employed to confirm its structure during synthesis.

Chemical Reactions Analysis

Reactions

Syntelin's synthesis may involve various chemical reactions typical in organic chemistry, including:

  • Nucleophilic Substitution: This reaction could be employed to introduce specific functional groups into the molecule.
  • Reduction/Oxidation Reactions: These may be necessary to modify functional groups for improved biological activity or solubility.

Technical Details

The reaction conditions (temperature, pressure, solvent choice) are optimized to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor reaction progress and assess product purity.

Mechanism of Action

Process

Syntelin’s mechanism of action primarily involves binding to CENP-E, thereby inhibiting its motility and function during mitosis. By disrupting this process, Syntelin effectively impedes cancer cell proliferation.

Data

Research indicates that by inhibiting CENP-E, Syntelin can lead to mitotic arrest in cancer cells, ultimately triggering apoptosis (programmed cell death). This mechanism underscores its potential utility in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

Syntelin exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are critical for determining the compound's suitability for pharmaceutical formulations.

Chemical Properties

Chemical properties include reactivity with other compounds, stability in different pH environments, and behavior under thermal stress. Such characteristics inform researchers about how Syntelin might behave in biological systems or during storage.

Relevant Data or Analyses

Comprehensive studies on Syntelin's stability and reactivity contribute valuable insights into its potential applications and safety profile in clinical settings.

Applications

Syntelin is primarily investigated for its scientific uses in oncology research. Its ability to selectively inhibit CENP-E positions it as a candidate for developing novel cancer therapies aimed at improving treatment outcomes by targeting specific cellular mechanisms involved in tumor growth and metastasis. Further research may expand its application beyond oncology into other fields where cell division plays a critical role .

Introduction

Background of Syntelin as a CENP-E Inhibitor

Historical Development of Mitotic Kinesin Inhibitors

Mitotic kinesins are motor proteins essential for spindle assembly, chromosome segregation, and cytokinesis during cell division. Their dysregulation in cancer has made them attractive therapeutic targets. Early efforts focused on Eg5 (kinesin-5), with inhibitors like monastrol and ispinesib demonstrating antimitotic activity by inducing monopolar spindles [1] [10]. While these agents advanced to clinical trials, efficacy was limited by toxicity and compensatory mechanisms. This prompted exploration of other kinesins, including kinesin-like protein KIFC1 (HSET) and centromere-associated protein E (CENP-E, kinesin-7) [1] [9]. CENP-E inhibitors represented a paradigm shift, as they targeted chromosome alignment without disrupting microtubule dynamics, potentially reducing neurotoxicity associated with tubulin-targeting agents like taxanes [3] [5].

Table 1: Evolution of Key Mitotic Kinesin Inhibitors

Kinesin TargetInhibitor ExamplesMechanism of ActionClinical Status
Eg5 (Kinesin-5)Monastrol, IspinesibBlocks bipolar spindle formationPhase II (limited efficacy)
KIFC1 (HSET)SR31527Prevents centrosome clustering in cancer cellsPreclinical
CENP-E (Kinesin-7)Syntelin, GSK923295Induces polar chromosomes via syntelic attachmentsSyntelin: Preclinical; GSK923295: Phase I (terminated)

Role of CENP-E in Chromosome Dynamics and Cancer Progression

CENP-E is a plus-end-directed kinesin motor localized to the kinetochore's outer plate and fibrous corona. Its primary functions include:

  • Chromosome Congression: Facilitating the movement of mono-oriented chromosomes from spindle poles to the metaphase plate [5] [9].
  • Kinetochore-Microtubule Attachment: Ensuring bi-oriented attachments to stabilize the bipolar spindle [5] [9].
  • Spindle Assembly Checkpoint (SAC) Maintenance: Retaining SAC components (e.g., BubR1) at kinetochores to delay anaphase until alignment is complete [9].

CENP-E is overexpressed in diverse cancers, including triple-negative breast cancer (TNBC), melanoma, and esophageal carcinoma [9]. Its upregulation correlates with genomic instability and tumor aggressiveness. Mechanistically, CENP-E inhibition (e.g., by Syntelin) causes persistent syntelic attachments—where sister kinetochores bind microtubules from the same pole. This results in chromosomes misaligned near poles during anaphase, driving lethal chromosomal instability (CIN) [5] [8]. Unlike normal cells, cancer cells with inherent CIN are less tolerant of additional instability, providing a therapeutic window [3] [8].

Triple-Negative Breast Cancer (TNBC): Clinical Challenges and Therapeutic Gaps

TNBC, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, represents 15–20% of breast cancers. It exhibits aggressive biology, including high grade, proliferation rates, and metastatic potential [6] [7]. Key challenges include:

  • Lack of Targetable Drivers: Absence of ER, PR, and HER2 eliminates therapeutic options like endocrine or HER2-targeted agents [6] [7].
  • Molecular Heterogeneity: TNBC comprises distinct subtypes (e.g., basal-like, mesenchymal, luminal androgen receptor), each with unique biological vulnerabilities [6] [7].
  • Chemotherapy Resistance: While initial response to DNA-damaging agents (e.g., platinum salts) can be high in BRCA-mutated TNBC, resistance frequently develops. Microtubule-targeting agents (e.g., paclitaxel) show efficacy in only ~50% of patients due to intrinsic or acquired resistance [3] [6].

Table 2: TNBC Subtypes and Associated Therapeutic Vulnerabilities

TNBC SubtypeMolecular FeaturesPotential Targeted Approaches
Basal-like 1 (BL1)Cell cycle/DNA damage genesPlatinum salts, PARP inhibitors
Basal-like 2 (BL2)Growth factor signalingEGFR inhibitors
Mesenchymal (M)Epithelial-mesenchymal transitionPI3K/Src inhibitors
Luminal Androgen Receptor (LAR)Androgen receptor signalingAR antagonists
CENP-E OverexpressionChromosomal instabilitySyntelin + Microtubule Agents

Resistance to microtubule poisons often arises from spindle pole "focusing", where cancer cells cluster multipolar spindles into functional bipolar arrays, thereby minimizing CIN and sustaining viability [3] [8]. This adaptive mechanism highlights the need for agents that exacerbate CIN, such as CENP-E inhibitors.

Rationale for Targeting CENP-E in TNBC Chemotherapy

The rationale for Syntelin in TNBC rests on three pillars:

  • Selective Vulnerability of TNBC to CIN: TNBC exhibits high baseline CIN due to frequent TP53 mutations, centrosome amplification, and defective DNA repair. Further induction of CIN via CENP-E inhibition pushes cells beyond a survival threshold [3] [8].
  • Overexpression of CENP-E in TNBC: Genomic analyses confirm elevated CENP-E expression in TNBC compared to normal tissue or other subtypes. In MDA-MB-231 TNBC models, CENP-E protein levels are significantly upregulated, correlating with metastatic potential [2] [9].
  • Synergy with Microtubule-Targeting Agents:
  • Clinically relevant doses of paclitaxel, vinorelbine, or eribulin induce transient multipolar spindles in TNBC cells. However, early focusing into bipolar spindles confers resistance [3] [8].
  • Syntelin blocks chromosome alignment without preventing focusing. This results in polar chromosomes that persist during anaphase, causing massive missegregation and daughter cell death [5] [8].
  • In orthotopic TNBC models, combining Syntelin with paclitaxel or eribulin suppresses tumor growth and metastasis more effectively than either agent alone. Syntelin also shifts cell death toward apoptosis rather than necrosis, potentially reducing inflammation-driven tumorigenesis [2] [8].

Table 3: Preclinical Efficacy of Syntelin in TNBC Models

Study ModelTreatmentKey OutcomeMechanistic Insight
MDA-MB-231 CellsSyntelin (1 µM, 15h)56% reduction in proliferation (vs control, p<0.001)Arrest in prometaphase; 33% cells with misaligned chromosomes
MDA-MB-231 XenograftsSyntelin + Paclitaxel80% reduction in liver metastasis (vs control, p<0.001)Increased apoptosis (Apopxin+); minimal necrosis
CAL51 TNBC CellsSyntelin + EribulinSynergistic cell death (CI<0.5)Anaphase chromosomes lagging at spindle poles

Syntelin’s specificity for CENP-E (IC₅₀ = 160 nM) and its distinct binding site compared to earlier inhibitors like GSK923295 minimize off-target effects [5] [9]. Its ability to override spindle focusing provides a compelling strategy to overcome resistance to conventional microtubule poisons in TNBC [3] [8].

Properties

Product Name

Syntelin

IUPAC Name

2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C21H20N6O2S3

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24)

InChI Key

SPRISILOMIVCIR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Syntelin.

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.